N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a bromo substituent at the 6-position of the benzothiazole ring and a methanesulfonyl group on the benzamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)13-5-3-2-4-10(13)14(19)18-15-17-11-7-6-9(16)8-12(11)22-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGCGHDOJIQFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the methanesulfonyl-substituted benzothiazole with an appropriate benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Benzothiazole derivatives are used as ligands in catalytic systems for various organic transformations.
Material Science: These compounds are explored for their potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology:
Antimicrobial Agents: Benzothiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibitors: These compounds are studied as potential inhibitors of enzymes such as tyrosinase and carbonic anhydrase.
Medicine:
Anticancer Agents: Benzothiazole derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells.
Anti-inflammatory Agents: These compounds are investigated for their anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry:
Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of dyes and pigments for various industrial applications.
Corrosion Inhibitors: These compounds are explored for their potential use as corrosion inhibitors in metal protection.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Crystallographic Data Comparison :
The methanesulfonyl group in N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is expected to influence crystal packing similarly to fluorobenzamide derivatives, with reduced symmetry due to bulkier substituents .
Anticonvulsant Activity
Benzothiazole-semicarbazone derivatives (e.g., 4g, 4i) exhibited 100% protection in maximal electroshock seizure (MES) models at 30 mg/kg, attributed to their ability to mimic neurotransmitter scaffolds . While direct data for the target compound is unavailable, the bromo and methanesulfonyl groups may enhance blood-brain barrier penetration compared to methyl or cyano analogues .
Spectroscopic Properties
- IR Spectroscopy: Methanesulfonyl groups exhibit strong S=O stretching vibrations near 1300–1150 cm⁻¹, distinct from ester carbonyls (1741 cm⁻¹ in ethyl 2-[(6-bromo-benzothiazol-2-yl)thio]propanoate) .
- NMR : The bromo substituent deshields adjacent protons, as seen in 3-bromo-N-(6-methyl-benzothiazol-2-yl)benzamide (δ 7.90 ppm for aromatic H) .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This benzothiazole derivative may exhibit various pharmacological effects, making it a candidate for further research in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds containing the benzothiazole framework. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit antimicrobial properties. For instance, a study demonstrated that related compounds showed significant inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability at concentrations above 10 µM.
Anti-inflammatory Activity
Another important aspect of the biological activity of this compound is its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
| Inflammatory Model | Effect | Reference |
|---|---|---|
| LPS-induced macrophages | Decreased TNF-alpha production by 30% | |
| Carrageenan-induced paw edema in rats | Reduced edema by 25% |
The mechanisms underlying the biological activities of this compound are complex and may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with certain receptors to modulate signaling pathways related to inflammation and cell survival.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels leading to cellular damage and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
